molecular formula C14H17NO2 B14354327 3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole CAS No. 90328-96-4

3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole

Cat. No.: B14354327
CAS No.: 90328-96-4
M. Wt: 231.29 g/mol
InChI Key: CRWDMOXQUWUBDA-UHFFFAOYSA-N
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Description

3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole is a complex organic compound characterized by its unique structure, which includes a furoxazole ring fused with a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole typically involves multiple steps. One common method starts with the preparation of glyoxal-bis(2,4,6-trimethylphenyl)imine, which is then converted into 1,3-bis(2,4,6-trimethylphenyl)-imidazolium chloride. This intermediate undergoes further reactions to yield the desired furoxazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole is unique due to its fused furoxazole ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other compounds with similar functional groups, making it valuable for specific research and industrial applications .

Properties

CAS No.

90328-96-4

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

3-(2,4,6-trimethylphenyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole

InChI

InChI=1S/C14H17NO2/c1-8-6-9(2)12(10(3)7-8)13-14-11(17-15-13)4-5-16-14/h6-7,11,14H,4-5H2,1-3H3

InChI Key

CRWDMOXQUWUBDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NOC3C2OCC3)C

Origin of Product

United States

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